molecular formula C17H18O3 B14464795 Bis(2-phenylethyl) carbonate CAS No. 67879-62-3

Bis(2-phenylethyl) carbonate

Cat. No.: B14464795
CAS No.: 67879-62-3
M. Wt: 270.32 g/mol
InChI Key: KPTHKGHRNZMEAM-UHFFFAOYSA-N
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Description

Bis(2-phenylethyl) carbonate is a carbonate ester characterized by two 2-phenylethyl groups bonded to a central carbonate functional group. The 2-phenylethyl moiety is notable for its prevalence in volatile aromatic compounds (e.g., wine esters) and bioactive chromones in agarwood, implying that this compound may share similar physicochemical or functional properties .

Properties

CAS No.

67879-62-3

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

bis(2-phenylethyl) carbonate

InChI

InChI=1S/C17H18O3/c18-17(19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

KPTHKGHRNZMEAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)OCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-phenylethyl) carbonate can be synthesized through the reaction of phenylethyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

2C6H5CH2CH2OH+COCl2(C6H5CH2CH2)2CO3+2HCl2 \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow (\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2)_2\text{CO}_3 + 2 \text{HCl} 2C6​H5​CH2​CH2​OH+COCl2​→(C6​H5​CH2​CH2​)2​CO3​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of safer and more environmentally friendly reagents, such as dimethyl carbonate, instead of phosgene. The reaction can be catalyzed by various bases or transition metal catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-phenylethyl) carbonate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield phenylethyl alcohol and carbon dioxide.

    Transesterification: It can react with alcohols in the presence of a catalyst to form new carbonates and release phenylethyl alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield phenylethyl alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, catalysts such as titanium alkoxides.

    Reduction: Lithium aluminum hydride, ether solvents.

Major Products

    Hydrolysis: Phenylethyl alcohol, carbon dioxide.

    Transesterification: New carbonates, phenylethyl alcohol.

    Reduction: Phenylethyl alcohol.

Scientific Research Applications

Bis(2-phenylethyl) carbonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers.

    Materials Science: The compound is utilized in the production of polycarbonates and other advanced materials with desirable mechanical and thermal properties.

    Pharmaceuticals: It serves as a building block in the synthesis of drug molecules and prodrugs.

    Green Chemistry: The use of this compound in reactions often aligns with the principles of green chemistry, as it can be synthesized using environmentally friendly reagents and processes.

Mechanism of Action

The mechanism of action of bis(2-phenylethyl) carbonate in chemical reactions typically involves the nucleophilic attack on the carbonate carbon, leading to the formation of new bonds and the release of phenylethyl alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Analogs

The table below compares Bis(2-phenylethyl) carbonate with structurally related compounds:

Compound Core Structure Functional Group Key Substituents Applications
This compound Carbonate ester Carbonate Two 2-phenylethyl groups Hypothetical: Plasticizers, fragrances
Diphenyl carbonate Carbonate ester Carbonate Two phenyl groups Polycarbonate polymer synthesis
2-Phenylethyl acetate Ester Acetyl 2-Phenylethyl group Wine aroma contributor
2-(2-Phenylethyl)chromones Chromone derivative Chromone core 2-Phenylethyl group Pharmacological agents in agarwood
Bis(2-n-butoxyethyl)phthalate Phthalate ester Phthalate Butoxyethyl groups Plasticizer (inferred)

Key Observations :

  • Carbonate vs. Ester Functional Groups : this compound’s carbonate group confers higher thermal stability compared to simple esters (e.g., 2-phenylethyl acetate), aligning with diphenyl carbonate’s use in high-temperature polymer processes .
Physicochemical Properties
Property This compound (hypothetical) Diphenyl carbonate 2-Phenylethyl acetate 2-(2-Phenylethyl)chromones
Molecular Weight ~298 g/mol 214 g/mol 164 g/mol 250–350 g/mol (varies by substitution)
Solubility Low water solubility Insoluble in water Partially soluble in water Lipophilic
Stability High thermal stability Stable up to 200°C Volatile Stable in agarwood resin
Boiling Point ~300–350°C (estimated) 301°C 232°C Decomposes before boiling

Notable Differences:

  • Chromones exhibit lower volatility due to their fused aromatic structure, contrasting with the carbonate’s ester-like behavior .
Analytical Methods
  • Chromatography : Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) effectively resolves 2-(2-phenylethyl)chromone isomers . Similar methods could characterize this compound’s purity and stability.
  • Mass Spectrometry : Fragmentation patterns of phenylethyl esters (e.g., m/z 91 for benzyl ions) may aid in identifying the carbonate analog.

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